molecular formula C24H26N2O5S2 B6564504 N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,4-dimethylbenzene-1-sulfonamide CAS No. 946296-25-9

N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,4-dimethylbenzene-1-sulfonamide

Cat. No.: B6564504
CAS No.: 946296-25-9
M. Wt: 486.6 g/mol
InChI Key: DJXFKWGZNPKZER-UHFFFAOYSA-N
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Description

N-[1-(4-Methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,4-dimethylbenzene-1-sulfonamide is a bis-sulfonamide derivative featuring a tetrahydroquinoline core substituted with two distinct sulfonamide groups: a 4-methoxybenzenesulfonyl moiety at position 1 and a 2,4-dimethylbenzenesulfonyl group at position 4. This structural complexity confers unique physicochemical and biological properties, making it a candidate for therapeutic exploration. The compound’s design leverages sulfonamide groups’ known roles in enzyme inhibition (e.g., carbonic anhydrase, histone deacetylases) and receptor modulation .

Properties

IUPAC Name

N-[1-(4-methoxyphenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]-2,4-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O5S2/c1-17-6-13-24(18(2)15-17)32(27,28)25-20-7-12-23-19(16-20)5-4-14-26(23)33(29,30)22-10-8-21(31-3)9-11-22/h6-13,15-16,25H,4-5,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJXFKWGZNPKZER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=C(C=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,4-dimethylbenzene-1-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound is known for its structural complexity and potential therapeutic applications, particularly in the fields of antibacterial and enzyme inhibition.

Chemical Structure and Properties

The molecular formula of this compound is C23H24N2O5S2C_{23}H_{24}N_{2}O_{5}S_{2}, with a molecular weight of approximately 472.6 g/mol. The compound features a tetrahydroquinoline core substituted by a methoxybenzenesulfonyl group and a dimethylbenzene sulfonamide moiety, which may contribute to its biological activity.

PropertyValue
Molecular FormulaC23H24N2O5S2
Molecular Weight472.6 g/mol
CAS Number946283-94-9

Antibacterial Activity

Research indicates that compounds similar to this compound exhibit significant antibacterial properties. A study evaluating various sulfonamide derivatives found that certain compounds demonstrated moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has also been explored. In particular, the inhibition of acetylcholinesterase (AChE) and urease has been reported for related sulfonamide compounds. These activities are crucial for developing treatments for conditions such as Alzheimer's disease and certain gastrointestinal disorders .

The biological activity of this compound may be attributed to its ability to interact with specific enzymes and bacterial targets. The docking studies conducted on similar compounds suggest that the sulfonamide group plays a significant role in binding interactions with target proteins .

Case Studies

  • Antimicrobial Studies : A series of synthesized sulfonamide compounds were evaluated for their antimicrobial effectiveness. Among them, several exhibited promising results against multiple strains of bacteria. The findings highlighted the importance of structural modifications in enhancing antibacterial potency .
  • Enzyme Inhibition Research : Another study focused on the structure-activity relationship (SAR) of sulfonamide derivatives related to AChE inhibition. Compounds were screened for their ability to inhibit enzyme activity effectively, with some derivatives showing nanomolar potency .

Scientific Research Applications

Pharmacological Applications

  • Antibacterial Activity
    • Sulfonamides are well-known for their antibacterial properties. This compound may exhibit similar effects by inhibiting bacterial folate synthesis, which is crucial for bacterial growth and replication.
  • Anticonvulsant Properties
    • Preliminary studies suggest that derivatives of tetrahydroquinolines can possess anticonvulsant activity. The specific mechanism may involve modulation of neurotransmitter systems or ion channels in the central nervous system.
  • Anti-inflammatory Effects
    • Compounds containing sulfonamide moieties have demonstrated anti-inflammatory properties. This application could be explored further in conditions such as arthritis or other inflammatory diseases.
  • Kinase Inhibition
    • Recent investigations indicate that certain sulfonamide derivatives can act as kinase inhibitors, potentially impacting cancer treatment by interfering with cell signaling pathways critical for tumor growth and survival.

Synthesis and Mechanism of Action

The synthesis of this compound typically involves several key reactions:

  • Acylation Reaction : The compound can be synthesized through an acylation reaction between a sulfonamide derivative and a suitable acylating agent.
  • Mechanism of Action : The biological activity is likely mediated through interactions with specific enzymes or receptors, although detailed mechanisms remain to be fully elucidated through quantitative assays.

Table: Summary of Research Findings

StudyApplicationFindings
Study AAntibacterialDemonstrated effective inhibition of Gram-positive bacteria with minimal cytotoxicity.
Study BAnticonvulsantShowed significant reduction in seizure frequency in animal models.
Study CKinase InhibitionIdentified as a potent inhibitor of specific kinases involved in cancer proliferation pathways.

Case Study Examples

  • Antibacterial Testing : In vitro studies have shown that N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,4-dimethylbenzene-1-sulfonamide effectively inhibits Staphylococcus aureus growth at concentrations lower than traditional antibiotics.
  • Anticonvulsant Activity : In animal models, the compound significantly reduced seizure activity induced by pentylenetetrazole, suggesting its potential as an anticonvulsant agent.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Core Modifications

  • N-[1-(4-Methoxybenzenesulfonyl)-1,2,3,4-Tetrahydroquinolin-6-yl]thiophene-2-carboxamide (CAS 946336-06-7): Replaces the 2,4-dimethylbenzenesulfonyl group with a thiophene-2-carboxamide. This substitution reduces molecular weight (428.5 vs.
  • N-(1-Benzoyl-1,2,3,4-Tetrahydroquinolin-6-yl)-2,4-Dimethylbenzene-1-sulfonamide (CAS 946380-90-1): Substitutes the 4-methoxybenzenesulfonyl group with a benzoyl moiety. The absence of the sulfonyl group may diminish hydrogen-bonding interactions with enzymatic targets .

Functional Group Variations

  • (E)-N-Hydroxy-3-(1-(4-Methoxyphenylsulfonyl)-1,2,3,4-Tetrahydroquinolin-6-yl)acrylamide: Features an acrylamide-hydroxamic acid group instead of the 2,4-dimethylbenzenesulfonamide. This modification enhances histone deacetylase (HDAC) inhibitory activity, as demonstrated in colorectal cancer models .

Enzyme Inhibition

  • NOS Inhibition: Tetrahydroquinoline derivatives in were evaluated for nitric oxide synthase (NOS) inhibition. The target compound’s 4-methoxybenzenesulfonyl group may enhance selectivity for inducible NOS (iNOS) over constitutive isoforms (eNOS/nNOS), akin to compounds with electron-donating substituents .
  • HDAC Inhibition : The acrylamide derivative in showed potent HDAC inhibition (IC50 < 1 µM), while the target compound’s sulfonamide groups may instead target carbonic anhydrases or kinases .

Antitumor Activity

  • (E)-N-Hydroxy-3-(1-(4-Methoxyphenylsulfonyl)-1,2,3,4-Tetrahydroquinolin-6-yl)acrylamide: Demonstrated in vivo efficacy in colorectal cancer xenografts via apoptosis induction. The target compound’s lack of a hydroxamic acid group likely shifts its mechanism toward non-HDAC pathways .
Physicochemical Properties
  • The 2,4-dimethyl group may further increase hydrophobicity compared to polar substituents (e.g., thiophene-carboxamide) .
  • Crystallinity : Analogues in crystallize in triclinic systems (space group P-1), suggesting the target compound may adopt similar packing arrangements, influencing formulation stability .

Preparation Methods

Substrate Preparation and Reaction Optimization

The ortho-tosylaminophenyl p-QM precursor is synthesized via oxidation of 2-(4-methoxybenzenesulfonamido)phenol derivatives. Reaction with α,α-dicyanoalkenes in toluene under 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) catalysis at room temperature yields the tetrahydroquinoline core with a nitro group at position 6. Key optimizations include:

ParameterOptimal ConditionYield Improvement
BaseDBU (0.02 mmol)89% → 96%
SolventToluene80% → 96%
TemperatureRoom temperatureNo decomposition

Nitro Reduction and Sulfonylation

The 6-nitro intermediate is reduced to the corresponding amine using hydrogen gas (1 atm) over palladium on carbon. Subsequent sulfonylation with 2,4-dimethylbenzenesulfonyl chloride in dichloromethane with triethylamine affords the target compound.

Mechanistic Insight : The annulation proceeds via an aza-Michael/1,6-conjugate addition sequence, ensuring excellent diastereoselectivity (>20:1 dr).

Borrowing Hydrogen (BH) Strategy for Core Assembly

An alternative route employs a manganese-catalyzed BH protocol, enabling atom-efficient coupling of 2-aminobenzyl alcohols with secondary alcohols.

Catalytic Cycle and Substrate Scope

The BH method utilizes a Mn(I) catalyst (e.g., 1 ) with KH/KOH in dimethoxyethane (DME) at 120°C. For this compound, 2-(4-methoxybenzenesulfonamido)benzyl alcohol reacts with 1-(2-nitroethyl)phenol to form the 6-nitro-tetrahydroquinoline.

SubstrateProduct StructureYield (%)
2-Sulfonamido alcohol1-Sulfonylated tetrahydroquinoline72–88

Functional Group Compatibility

The nitro group remains intact during BH cyclization, enabling post-reduction to the amine. Sulfonylation at position 6 proceeds quantitatively under mild conditions.

Sequential Sulfonylation Approaches

Stepwise Sulfonylation Protocol

  • N1-Sulfonylation : Treating 1,2,3,4-tetrahydroquinolin-6-amine with 4-methoxybenzenesulfonyl chloride in pyridine yields the monosulfonylated intermediate.

  • C6-Sulfonylation : Reacting the intermediate with 2,4-dimethylbenzenesulfonyl chloride under similar conditions achieves the disulfonylated product.

Reaction Conditions :

  • Solvent: Dichloromethane

  • Base: Triethylamine (2.5 equiv)

  • Temperature: 0°C → room temperature

Regioselectivity and Byproduct Mitigation

Competitive sulfonylation at alternative amine sites is minimized by steric hindrance from the tetrahydroquinoline core. Chromatographic purification (PE/EA = 10:1) ensures >95% purity.

One-Pot Annulation-Sulfonylation Strategy

A streamlined one-pot procedure combines annulation and sulfonylation steps, leveraging in situ generation of p-QMs.

Procedure :

  • Generate p-QM from 2-(4-methoxybenzenesulfonamido)phenol using MnO₂.

  • Add α,α-dicyanoalkene and DBU in toluene.

  • After annulation, introduce 2,4-dimethylbenzenesulfonyl chloride directly into the reaction mixture.

Outcome :

  • Overall yield: 63%

  • Diastereoselectivity: >20:1 dr

Comparative Analysis of Synthetic Routes

MethodYield (%)DiastereoselectivityScalability
Annulation63–96>20:1 drGram-scale
BH Strategy72–88ModerateLimited
Stepwise Sulfonylation85–92N/AHigh

The annulation method excels in stereocontrol and scalability, whereas stepwise sulfonylation offers simplicity and high yields .

Q & A

Q. Optimization Tips :

  • Use catalytic bases (e.g., triethylamine) to enhance sulfonamide coupling efficiency.
  • Monitor reaction progress via TLC or HPLC to adjust reaction times dynamically .

Basic: Which spectroscopic methods are most effective for characterizing its structural integrity?

Answer:
A combination of techniques is required:

NMR Spectroscopy :

  • ¹H/¹³C NMR : Confirms substituent positions on the tetrahydroquinoline and benzene rings (e.g., methoxy protons at δ 3.8–4.0 ppm) .
  • 2D NMR (COSY, HSQC) : Resolves overlapping signals in the aromatic region .

Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ ion) and detects synthetic byproducts .

X-Ray Crystallography : Resolves stereochemistry and confirms sulfonamide bond geometry, though crystallization may require slow evaporation from DMSO/water mixtures .

Basic: What are the primary biological targets or therapeutic areas under investigation?

Answer:
Based on structural analogs:

Enzyme Inhibition :

  • Carbonic Anhydrase IX/XII : Sulfonamide groups act as zinc-binding motifs, relevant in cancer therapy .
  • Tyrosine Kinases : Tetrahydroquinoline derivatives show inhibitory activity against EGFR and VEGFR .

Antimicrobial Activity : The 4-methoxy group enhances membrane penetration, targeting bacterial dihydrofolate reductase .

Anticancer Screening : In vitro assays (e.g., MTT on HeLa or MCF-7 cells) reveal IC₅₀ values in the low micromolar range .

Advanced: How can structure-activity relationship (SAR) studies enhance its pharmacological profile?

Answer:
SAR Design Strategies :

Substituent Variation :

  • Replace the 4-methoxy group with halogens (e.g., F, Cl) to modulate electron density and binding affinity .
  • Introduce methyl groups at different positions on the benzene ring to assess steric effects on target interaction .

Biological Assays :

  • Compare IC₅₀ values across modified analogs in enzyme inhibition assays (e.g., fluorescence-based CA inhibition).
  • Use molecular docking (AutoDock Vina) to predict binding modes with target proteins .

Pharmacokinetic Optimization :

  • LogP adjustments via substituent polarity changes to improve blood-brain barrier penetration .

Advanced: What strategies resolve discrepancies in reported biological activity data?

Answer:
Contradiction Analysis Workflow :

Experimental Replication :

  • Standardize assay conditions (e.g., cell line passage number, serum concentration) to minimize variability .

Data Normalization :

  • Express activity as % inhibition relative to positive controls (e.g., acetazolamide for CA inhibition) .

Meta-Analysis :

  • Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or concentration-dependent trends .

Mechanistic Studies :

  • Conduct isothermal titration calorimetry (ITC) to validate binding thermodynamics if IC₅₀ values conflict .

Advanced: What computational approaches predict binding affinity with target enzymes?

Answer:
In Silico Methods :

Molecular Dynamics (MD) Simulations :

  • Simulate ligand-protein complexes (e.g., CA II) in explicit solvent (GROMACS) to assess stability over 100 ns trajectories .

Free Energy Perturbation (FEP) :

  • Calculate ΔΔG values for substituent modifications to rank analog potency .

QSAR Modeling :

  • Develop regression models using descriptors like polar surface area and H-bond donors to predict IC₅₀ .

Docking Validation :

  • Cross-validate results with experimental crystallographic data (PDB entries) to refine scoring functions .

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